molecular formula C12H13N3O2 B3057887 Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- CAS No. 860344-02-1

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-

Cat. No.: B3057887
CAS No.: 860344-02-1
M. Wt: 231.25
InChI Key: ZQGSZOJGSFKTSS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- is a compound that features a benzoic acid moiety linked to an imidazole ring through a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic core structure that is part of many biologically active molecules.

    Benzimidazole: Known for its broad range of pharmacological activities, including antimicrobial and anticancer properties.

    Triazole: Another heterocyclic compound with significant biological activities.

Uniqueness

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- is unique due to its specific structure, which combines the properties of both benzoic acid and imidazole. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-7-6-13-11(15)8-14-10-4-2-9(3-5-10)12(16)17/h2-7,14H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSZOJGSFKTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729030
Record name 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860344-02-1
Record name 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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